Cas no 93772-31-7 (Neogambogic acid)

Neogambogic acid structure
Neogambogic acid structure
Product Name:Neogambogic acid
Numero CAS:93772-31-7
MF:C38H46O9
MW:646.766452312469
CID:809980
PubChem ID:134715817
Update Time:2025-09-18

Neogambogic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,4-[3a,4,5,7,10,11-hexahydro-8,9-dihydroxy-3,3,11-trimethyl-13-(3-methyl-2-buten-1-yl)-11-(4-methyl-3-penten-1-yl)-7,15-dioxo-1,5-methano-1H,3H,9H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-methyl-
    • Neogambogic acid
    • neo-gambogic acid
    • 2-Butenoic acid,4-(3a,4,5,7,10,11-hexahydro-8,9-dihydroxy-3,3,11-trimethyl-13-(3-methyl-2-butenyl)-11-(4-methyl-3-pentenyl)-7,15-dioxo-1,5-methano-1H,3H,9H-furo(3,4-g)pyrano(3,2-b)xanthen-1-yl)-2-methyl
    • V1982
    • 4-[3a,4,5,7,10,11-Hexahydro-8,9-dihydroxy-3,3,11-trimethyl-13-(3-methyl-2-buten-1-yl)-11-(4-methyl-3-penten-1-yl)-7,15-dioxo-1,5-methano-1H,3H,9H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-methyl-2-butenoic acid
    • (E)-4-[(2S,8R,17S)-10,12-Dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-
    • Gambogenic acid
    • (2Z)-4-[(1R,3aS,5S,11R,14aS)-3a,4,5,7,10,11-Hexahydro-8,9-dihydroxy-3,3,11-trimethyl-13-(3-methyl-2-buten-1-yl)-11-(4-methyl-3-penten-1-yl)-7,15-dioxo-1,5-methano-1H,3H,9H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-methyl-2-butenoic acid (ACI)
    • 1,5-Methano-1H,3H,9H-furo[3,4-g]pyrano[3,2-b]xanthene, 2-butenoic acid deriv. (ZCI)
    • 2-Butenoic acid, 4-[(1R,3aS,5S,11R,14aS)-3a,4,5,7,10,11-hexahydro-8,9-dihydroxy-3,3,11-trimethyl-13-(3-methyl-2-butenyl)-11-(4-methyl-3-pentenyl)-7,15-dioxo-1,5-methano-1H,3H,9H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-methyl-, (2Z)- (9CI)
    • AKOS040758796
    • 93772-31-7
    • 2-Butenoic acid, 4-(3a,4,5,7,10,11-hexahydro-8,9-dihydroxy-3,3,11-trimethyl-13-(3-methyl-2-butenyl)-11-(4-methyl-3-pentenyl)-7,15-dioxo-1,5-methano-1H,3H,9H-furo(3,4-g)pyrano(3,2-b)xanthen-1-yl)-2-methyl-
    • 1428127-36-9
    • 4-(8,9-Dihydroxy-2,2,11-trimethyl-13-(3-methylbut-2-en-1-yl)-11-(4-methylpent-3-en-1-yl)-4,7-dioxo-1,2,5,7,10,11-hexahydro-9H-1,5-methanofuro[3,2-g]pyrano[3,2-b]xanthen-3a(4H)-yl)-2-methylbut-2-enoic acid
    • FS-6930
    • (E)-4-[10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid
    • Inchi: 1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13-/t22?,25?,26-,36+,37-,38+/m0/s1
    • Chiave InChI: BLDWFKHVHHINGR-GFUVXZESSA-N
    • Sorrisi: C([C@@]12OC(C)(C)[C@H]3[C@]41OC1C(=C5O[C@](C)(CC/C=C(\C)/C)CC(O)C5=C(C=1C(=O)C4=CC(C3)C2=O)O)C/C=C(\C)/C)/C=C(/C)\C(=O)O

Proprietà calcolate

  • Massa esatta: 646.31400
  • Massa monoisotopica: 646.31418304 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 8
  • Complessità: 1480
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 6
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • Peso molecolare: 646.8
  • XLogP3: 6.3
  • Superficie polare topologica: 140

Proprietà sperimentali

  • Colore/forma: Yellow cryst.
  • Densità: 1.32
  • Punto di ebollizione: 810.3°Cat760mmHg
  • Punto di infiammabilità: 250.2°C
  • Indice di rifrazione: 1.627
  • PSA: 139.59000
  • LogP: 6.64960

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